molecular formula C9H19NO4 B143952 (S)-(-)-2-(Boc-amino)-1,4-butanediol CAS No. 128427-10-1

(S)-(-)-2-(Boc-amino)-1,4-butanediol

Cat. No.: B143952
CAS No.: 128427-10-1
M. Wt: 205.25 g/mol
InChI Key: KLRRFBSWOIUAHZ-ZETCQYMHSA-N
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Description

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol typically involves the protection of the amino group with a Boc group. One common method is to start with (S)-2-amino-1,4-butanediol and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-(Boc-amino)-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-(-)-2-(Boc-amino)-1,4-butanediol is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the preparation of peptide-based drugs and biomolecules.

    Medicine: For the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of fine chemicals and intermediates for various applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1,4-butanediol: The unprotected form of the compound.

    (S)-2-(Fmoc-amino)-1,4-butanediol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    (S)-2-(Cbz-amino)-1,4-butanediol: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(S)-(-)-2-(Boc-amino)-1,4-butanediol is unique due to its Boc protecting group, which offers stability under basic conditions and easy removal under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRFBSWOIUAHZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370538
Record name tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128427-10-1
Record name tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 2
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 3
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 4
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 5
(S)-(-)-2-(Boc-amino)-1,4-butanediol
Reactant of Route 6
(S)-(-)-2-(Boc-amino)-1,4-butanediol

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